Sodium acetate-1-13C-2-D3, also known as acetic acid-1-13C-2,2,2-d3 sodium salt, is a stable isotopically labeled compound derived from sodium acetate. It is characterized by the presence of deuterium (D) and carbon-13 (13C) isotopes, which are utilized in various biochemical and analytical applications. The molecular formula for sodium acetate-1-13C-2-D3 is , with a molecular weight of approximately 64.05 g/mol. This compound is particularly valuable in metabolic studies and tracer experiments due to its unique isotopic labeling, allowing researchers to trace metabolic pathways and reactions in biological systems .
Sodium acetate-1-¹³C-2-²H itself does not have a specific mechanism of action. Its primary function is as a substrate or internal standard in scientific research, particularly in NMR spectroscopy []. The isotopic enrichment allows for better signal separation and sensitivity in NMR experiments, aiding in the study of various biological and chemical processes [, ].
One primary application of Sodium Acetate-1-13C-2-D3 lies in metabolic studies. By incorporating this compound into an organism or cell culture, researchers can trace the metabolic pathways involved in acetate utilization []. The 13C label allows researchers to track the movement of carbon atoms through different metabolic processes using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy []. Similarly, the deuterium (D) label can be used to distinguish between newly synthesized acetate and acetate derived from the medium []. This detailed information helps scientists understand how organisms utilize acetate for energy production, biosynthesis, and other cellular functions.
Sodium Acetate-1-13C-2-D3 can also be employed in drug discovery and development. Scientists can use this compound to investigate the metabolic fate of potential drugs or drug candidates within a cell or organism []. By tracking the 13C label, researchers can determine how the drug is absorbed, metabolized, and eliminated from the body. This information is crucial for optimizing drug efficacy and minimizing side effects.
The following reactions illustrate its versatility:
Sodium acetate-1-13C-2-D3 plays a significant role in various biological processes due to its function as a source of acetate ions. These ions are crucial for:
After administration, sodium acetate-1-13C-2-D3 is metabolized primarily in the liver and excreted via urine. Its unique isotopic labeling allows for precise tracking of metabolic pathways in research settings .
Sodium acetate-1-13C-2-D3 can be synthesized through several methods:
The primary method involves the reaction of acetic acid labeled with carbon-13 and deuterium with sodium hydroxide:
This reaction typically occurs at room temperature in an aqueous medium .
In industrial settings, the synthesis is scaled up while maintaining high purity and isotopic enrichment. Reaction conditions are optimized to enhance yield and minimize impurities .
Sodium acetate-1-13C-2-D3 has diverse applications:
Research indicates that sodium acetate-1-13C-2-D3 interacts with various biomolecules, influencing cellular functions such as:
These interactions highlight its potential as a tool for understanding complex biochemical networks within cells .
Sodium acetate-1-13C-2-D3 shares similarities with several other compounds, particularly those involved in acetate metabolism or isotopic labeling. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sodium Acetate | Commonly used buffer; non-isotopically labeled | |
Acetic Acid | Precursor to sodium acetate; fundamental organic compound | |
Sodium Acetate-d3 | Deuterated version of sodium acetate; used for similar applications | |
Sodium Acetate 13C-d3 | Carbon-labeled version; used in metabolic studies |
Sodium acetate-1-13C-2-D3 is unique due to its specific isotopic labeling with both deuterium and carbon-13, making it particularly useful for tracing metabolic pathways more accurately than non-labeled counterparts. Its ability to provide insights into complex biochemical processes sets it apart from other similar compounds .
Sodium acetate-1-13C-2-D3 represents a doubly isotopically labeled compound with specific enrichment patterns that distinguish it from its unlabeled counterpart [4] [5]. The compound exhibits carbon-13 enrichment at the carboxyl carbon position (position 1) and deuterium enrichment at the methyl group (position 2) [2] [14]. Commercial preparations typically achieve isotopic purities of 99 atom % for both carbon-13 and deuterium labeling [2] [14].
The isotopic enrichment pattern follows the molecular formula C₂D₃NaO₂, where the carbon-13 isotope replaces the natural carbon-12 at the carbonyl position, and three deuterium atoms substitute the three hydrogen atoms in the methyl group [5] [14]. This specific labeling pattern produces a molecular weight of 86.04 g/mol, representing a mass shift of M+4 compared to the unlabeled sodium acetate [14] [17].
The enrichment patterns are verified through advanced analytical techniques, with manufacturers reporting consistent isotopic incorporation rates across production batches [2] [8]. The selective positioning of isotopes allows for precise tracking in metabolic studies and reaction mechanism investigations [4] .
The molecular structure of sodium acetate-1-13C-2-D3 maintains the fundamental acetate ion geometry while incorporating the isotopic modifications [3] [29]. The compound consists of a sodium cation (Na⁺) paired with the isotopically labeled acetate anion (¹³CD₃COO⁻) [3] [14]. The acetate ion exhibits a trigonal planar geometry around the carboxyl carbon atom, with the carbon-oxygen bonds showing partial double bond character due to resonance delocalization [29].
The structural characterization reveals that the carbon-carbon bond length remains essentially unchanged despite the isotopic substitution [21]. The methyl carbon atom maintains its tetrahedral geometry, with the deuterium atoms occupying positions that would normally be filled by hydrogen atoms [29]. The ionic bonding between the sodium cation and acetate anion remains electrostatic in nature, with the sodium ion typically coordinated by water molecules in hydrated forms [11] [28].
Table 1: Structural Parameters of Sodium Acetate-1-13C-2-D3
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₂D₃NaO₂ | [5] [14] |
Molecular Weight | 86.04 g/mol | [5] [14] |
Mass Shift | M+4 | [14] [17] |
Carbon-13 Enrichment | 99 atom % | [2] [14] |
Deuterium Enrichment | 99 atom % | [2] [14] |
CAS Number | 102212-93-1 | [4] [5] |
Sodium acetate-1-13C-2-D3 exhibits thermal decomposition characteristics similar to unlabeled sodium acetate, with decomposition occurring above 300°C [2] [14]. The compound demonstrates thermal stability under normal storage and handling conditions, maintaining its structural integrity at ambient temperatures [13] [19].
Thermal analysis studies indicate that the isotopic substitution does not significantly alter the thermal decomposition pathway compared to the unlabeled compound [26]. The decomposition process involves the breakdown of the acetate moiety, with the deuterium labeling potentially influencing the kinetics of thermal degradation through kinetic isotope effects [24] [25].
The anhydrous form of the compound shows greater thermal stability compared to hydrated variants, with water loss occurring at lower temperatures in hydrated forms [11] [26]. Storage recommendations specify maintenance at room temperature with protection from moisture to preserve the anhydrous state [13] [19].
The solubility profile of sodium acetate-1-13C-2-D3 closely resembles that of unlabeled sodium acetate, exhibiting high solubility in water and polar solvents [5] [11]. The compound readily dissolves in methanol and shows limited solubility in non-polar organic solvents [5].
Water solubility measurements indicate that the isotopic substitution does not significantly impact the dissolution behavior, with the compound maintaining the characteristic high solubility of acetate salts [11] [12]. The dissolution process involves the dissociation of the ionic compound into hydrated sodium and acetate ions [11] [28].
Table 2: Solubility Characteristics
Solvent | Solubility | Notes |
---|---|---|
Water | High | Complete dissociation [11] |
Methanol | Moderate | Suitable for NMR studies [5] |
Ethanol | Limited | Requires heating for dissolution |
Non-polar solvents | Poor | Ionic nature limits solubility |
The crystalline structure of sodium acetate-1-13C-2-D3 follows the same fundamental packing arrangement as unlabeled sodium acetate, with the isotopic substitution causing minimal perturbation to the crystal lattice [28]. The compound typically crystallizes in the orthorhombic system when obtained in anhydrous form [28].
Hydrated forms of the compound, particularly the trihydrate, exhibit different crystalline structures with water molecules incorporated into the crystal lattice [11] [28]. The trihydrate form shows lower density due to the inclusion of water molecules, while the anhydrous form exhibits higher crystal density [28].
X-ray crystallographic studies of related acetate compounds reveal that the acetate ion maintains its characteristic geometry within the crystal structure, with the carboxyl group exhibiting delocalized bonding [27]. The sodium ions are typically coordinated by oxygen atoms from both acetate ions and water molecules in hydrated forms [27] [28].
Sodium acetate-1-13C-2-D3 exhibits chemical reactivity patterns consistent with unlabeled sodium acetate, participating in typical acetate chemistry including buffer formation, esterification reactions, and nucleophilic substitutions [21]. The compound maintains stability under neutral and slightly alkaline conditions, with pH values of approximately 8.9 in 1% aqueous solutions [28].
The acetate ion demonstrates nucleophilic character, capable of participating in substitution reactions and serving as a leaving group in various organic transformations . The compound shows resistance to oxidation under normal conditions but can undergo thermal decomposition at elevated temperatures [26].
Chemical stability studies indicate that the isotopic labeling does not compromise the fundamental chemical properties of the acetate functionality [21]. The compound maintains its buffering capacity and can effectively participate in biological and chemical systems as a substitute for unlabeled sodium acetate [7] .
The presence of deuterium and carbon-13 isotopes introduces measurable isotopic effects that influence the chemical behavior of sodium acetate-1-13C-2-D3 [22] [24]. Deuterium isotope effects manifest as changes in reaction rates, with C-D bonds exhibiting greater stability compared to C-H bonds due to the higher mass of deuterium [24] [25].
Kinetic isotope effects have been observed in metabolic studies, where deuterated substrates show reduced metabolic rates compared to their protiated analogs [24]. The magnitude of these effects typically ranges from 4-6% for acetate-based compounds [24]. The carbon-13 labeling primarily influences spectroscopic properties rather than chemical reactivity [22] [25].
Table 3: Isotopic Effects on Chemical Properties
Property | Effect | Magnitude | Reference |
---|---|---|---|
Reaction Rate | Deuterium KIE | 4-6% reduction | [24] |
Bond Strength | C-D vs C-H | ~10% stronger | [25] |
Vibrational Frequency | Isotope shift | Significant in IR/Raman | [21] [30] |
NMR Chemical Shift | Isotope effect | Measurable shifts | [22] [25] |
Exchange reactions in deuterated solvents can lead to partial loss of deuterium labeling, particularly in the presence of catalytic species [23] [25]. The extent of label loss depends on reaction conditions, with higher temperatures and longer reaction times increasing the probability of isotopic exchange [23].
Nuclear magnetic resonance spectroscopy of sodium acetate-1-13C-2-D3 reveals distinctive spectral features arising from the isotopic labeling [15] [16]. Carbon-13 NMR spectra show enhanced signals for the labeled carbon positions, with the carboxyl carbon appearing as a singlet in the characteristic acetate region around 182 ppm [16].
The deuterium labeling significantly affects both carbon-13 and proton NMR spectra through isotope effects [22] [25]. The carbon-13 signal for the methyl carbon shows coupling to the attached deuterium nuclei, resulting in characteristic splitting patterns [22]. The absence of proton signals from the deuterated methyl group simplifies the proton NMR spectrum [18].
Table 4: NMR Spectroscopic Data
Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
---|---|---|---|
¹³C (carboxyl) | ~182 | Singlet | Enhanced due to labeling [16] |
¹³C (methyl) | ~24 | Multiplet | D-coupling effects [22] |
²³Na | Variable | Broad | Quadrupolar relaxation |
²H | ~2.0 | Broad | Deuterium at methyl position |
Deuterium isotope effects on carbon-13 chemical shifts provide valuable structural information, with the magnitude and direction of shifts depending on the proximity to the deuterium substitution site [22] [30]. These effects can extend beyond directly bonded carbons, influencing chemical shifts of more distant carbon atoms [22] [25].
Mass spectrometry of sodium acetate-1-13C-2-D3 produces characteristic fragmentation patterns that reflect the isotopic labeling [2] [3]. The molecular ion exhibits a mass shift of +4 mass units compared to unlabeled sodium acetate, appearing at m/z 87 in positive ion mode [2] [14].
Fragmentation patterns show isotope-specific peaks, with the acetate fragment displaying the combined mass contribution of the carbon-13 and deuterium labels [3]. The presence of deuterium can influence fragmentation pathways through kinetic isotope effects, potentially altering the relative intensities of fragment ions [24].
Electrospray ionization mass spectrometry provides clean spectra with minimal fragmentation, allowing for precise molecular weight determination [3]. The isotopic enrichment can be verified through the isotope pattern in the mass spectrum, with the labeled compound showing distinct peaks separated by the appropriate mass differences [3].
Infrared and Raman spectroscopy of sodium acetate-1-13C-2-D3 reveal significant isotope-induced frequency shifts compared to the unlabeled compound [6] [21]. The C-D stretching vibrations appear at lower frequencies than corresponding C-H stretches, typically around 2100-2300 cm⁻¹ [21].
The carboxyl group vibrations show smaller but measurable shifts due to the carbon-13 substitution [21] [30]. The antisymmetric and symmetric COO⁻ stretching modes exhibit characteristic frequencies that can be used for identification and purity assessment [6] [21].
Table 5: Vibrational Frequencies
Vibrational Mode | Frequency (cm⁻¹) | Assignment |
---|---|---|
C-D stretch | 2100-2300 | Deuterated methyl group [21] |
COO⁻ antisym. | ~1550 | Carboxylate stretch [6] |
COO⁻ sym. | ~1400 | Carboxylate stretch [6] |
Na-O stretch | ~189 | Metal-oxygen interaction [21] |
Deuterium isotope effects on vibrational frequencies follow the Teller-Redlich product rule, with frequency ratios reflecting the mass differences between isotopes [21]. These effects provide confirmation of successful isotopic incorporation and can be used for quantitative analysis of labeling efficiency [21] [30].